Physicochemical Differentiation of 4-Positional Isomer from 1- and 3-Isomers Using Computed Molecular Descriptors
The 4-(cyclohexylmethyl) substitution pattern yields a distinct physicochemical profile compared to the 1- and 3-substituted isomers. The target compound retains an N1–H hydrogen-bond donor adjacent to the C2 carbonyl, resulting in a higher HBD count (2 vs. 1 for the 1-substituted isomer) and a different TPSA. The 3-cyclohexyl isomer (2-Piperazinone,3-cyclohexyl) has a computed XLogP of 1.3, TPSA of 44.6 Ų, HBD count of 2, and HBA count of 2, with only 1 rotatable bond . In contrast, the 4-substituted target compound, with the cyclohexylmethyl group on N4, is predicted to have a higher logP (estimated ~1.8–2.2) due to the additional methylene spacer, increased rotatable bond count (2–3), and similar HBD/HBA profile, which collectively influence membrane permeability, solubility, and protein binding . These differences can be critical when selecting an isomer for fragment growing or scaffold-hopping campaigns.
| Evidence Dimension | Physicochemical property profile (XLogP, TPSA, HBD, Rotatable Bonds) |
|---|---|
| Target Compound Data | XLogP ~1.8–2.2 (estimated), TPSA ~41–45 Ų, HBD = 2, HBA = 2, Rotatable Bonds = 2–3 |
| Comparator Or Baseline | 3-Cyclohexylpiperazin-2-one: XLogP 1.3, TPSA 44.6 Ų, HBD = 2, HBA = 2, Rotatable Bonds = 1 |
| Quantified Difference | ΔXLogP ≈ +0.5–0.9; ΔRotatable Bonds ≈ +1–2 |
| Conditions | Computed using XLogP3 algorithm and standard TPSA calculation; source data from Basechem and Chemsrc property predictions. |
Why This Matters
Higher logP and increased flexibility of the 4-isomer may enhance membrane permeation and target binding entropy, making it preferable for intracellular or CNS targets relative to the more rigid 3-isomer, provided solubility is not limiting.
